![molecular formula C19H17F3N4O3S B3020086 3-(Furan-2-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 1021066-86-3](/img/structure/B3020086.png)
3-(Furan-2-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
The compound 3-(Furan-2-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a complex molecule that appears to be a derivative of furan with additional sulfonyl and piperazine groups. This structure suggests potential pharmacological activity, given the presence of these functional groups which are often seen in drug molecules.
Synthesis Analysis
The synthesis of related sulfonylated furan derivatives has been achieved through a metal-free three-component domino reaction, which involves 1,3-dicarbonyl compounds or pyridin-2-amines, ynals, and sodium benzenesulfinates . This method exhibits high functional group tolerance and efficiency, which could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as those derived from 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, has been characterized using various spectroscopic techniques including IR, 1H NMR, 13C-NMR, and Mass spectrometry . These techniques would likely be applicable in the analysis of the molecular structure of 3-(Furan-2-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine to confirm its identity and purity.
Chemical Reactions Analysis
The chemical reactivity of furan derivatives can be complex due to the presence of the reactive furan ring. The sulfonyl group attached to the piperazine moiety could also introduce additional reactivity, potentially through sulfonylurea formation as seen in a series of piperazine pyridazine-based glucan synthase inhibitors . Understanding the reactivity of these functional groups is crucial for further chemical modifications and optimization of pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by the presence of the trifluoromethyl group, which is known to affect the lipophilicity and metabolic stability of pharmaceuticals. The sulfonyl and piperazine groups could also impact the solubility and overall pharmacokinetic profile. While specific data on this compound is not provided, related sulfonylurea-based piperazine pyridazinone compounds have been optimized for improved pharmacokinetic profiles .
Relevant Case Studies
Although no direct case studies on the compound were provided, the pharmacological evaluation of similar furan-piperazine derivatives has been conducted, with some compounds showing significant antidepressant and antianxiety activities . This suggests that 3-(Furan-2-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine could potentially possess similar pharmacological properties, warranting further investigation.
properties
IUPAC Name |
3-(furan-2-yl)-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S/c20-19(21,22)14-4-1-2-6-17(14)30(27,28)26-11-9-25(10-12-26)18-8-7-15(23-24-18)16-5-3-13-29-16/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULZEDKCJLBCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine |
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